molecular formula C21H19NO4S B2550811 (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid CAS No. 1354752-76-3

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid

Cat. No.: B2550811
CAS No.: 1354752-76-3
M. Wt: 381.45
InChI Key: OUPLWOYUYWTFRA-IBGZPJMESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amine group (protected by the Fmoc group), a carboxylic acid group, and a propargylsulfanyl group. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. The presence of the propargyl (alkyne) group and the sulfanyl (thiol) group could allow for reactions such as additions, substitutions, or cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amine (when deprotected) would likely make the compound soluble in polar solvents .

Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc amino acids, such as "(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid," are crucial in solid-phase peptide synthesis. This methodology has evolved significantly, incorporating a variety of solid supports, linkages, and side-chain protecting groups. It facilitates the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under diverse conditions. The orthogonality of Fmoc SPPS offers unique opportunities for bioorganic chemistry, allowing for the efficient assembly of complex peptide structures (Fields & Noble, 2009).

Bio-inspired Building Blocks

Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics facilitate their use as bio-inspired building blocks for the fabrication of functional materials. Applications span across cell cultivation, bio-templating, optical properties, drug delivery, catalysis, and therapeutic and antibiotic properties. Recent progress highlights their potential in developing new materials with specialized functions (Tao et al., 2016).

Hydrogel Formation and Antibacterial Properties

Fmoc-peptide functionalized cationic amphiphiles have been developed into potent antibacterial agents. Their ability to form hydrogels at room temperature has been explored for medical applications. The gelation process, driven by non-covalent interactions such as pi-pi stacking and hydrogen bonding, results in materials that can effectively combat both Gram-positive and Gram-negative bacteria. This indicates the broad utility of Fmoc amino acids in creating materials that can be applied in healthcare settings for microbial control (Debnath et al., 2010).

Biocompatibility in Medical Applications

The biocompatibility of Fmoc-peptide hydrogels has been evaluated in the context of ophthalmology. A study involving the injection of peptide hydrogel containing the RGD sequence and an Fmoc tail into rabbit eyes demonstrated good biocompatibility, suggesting potential for these materials as implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, if used in peptide synthesis, the Fmoc group could be removed under basic conditions to allow for peptide bond formation .

Future Directions

The study and application of amino acid derivatives are areas of active research, with potential uses in fields like medicinal chemistry, materials science, and chemical biology . The unique structure of “®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid” could make it of interest in these areas.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPLWOYUYWTFRA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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